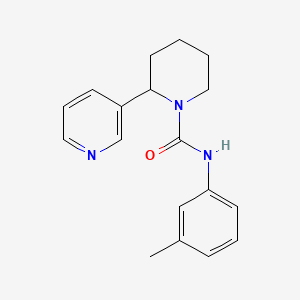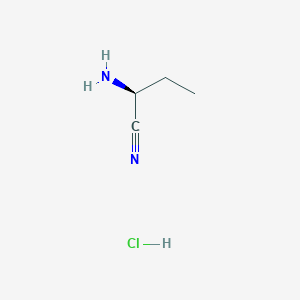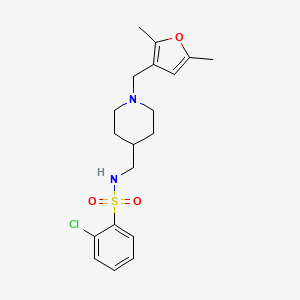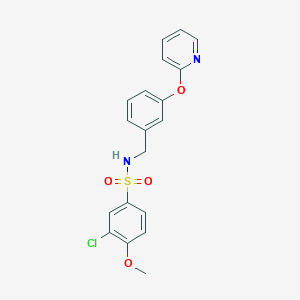
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide, also known as JNJ-17203212, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays a critical role in nociception and pain sensation. JNJ-17203212 has been extensively studied in preclinical models and has shown promising results in the treatment of chronic pain.
作用機序
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide is a potent and selective antagonist of the TRPV1 channel. TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays a critical role in nociception and pain sensation. 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide binds to the TRPV1 channel and blocks its activation by various stimuli, including heat, acidic pH, and capsaicin.
Biochemical and Physiological Effects:
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has been shown to effectively reduce pain in preclinical models of inflammatory pain, neuropathic pain, and osteoarthritis pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia in animal models of chronic pain. 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has been shown to be safe and well-tolerated in preclinical studies.
実験室実験の利点と制限
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a valuable tool for studying the role of TRPV1 in nociception and pain sensation. 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has also been shown to be safe and well-tolerated in preclinical studies. However, one limitation of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide is that it is not currently approved for clinical use, which limits its potential applications in human studies.
将来の方向性
There are several future directions for research involving 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide. One potential area of research is the development of new TRPV1 antagonists with improved pharmacokinetic properties and efficacy. Another potential area of research is the use of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide in combination with other pain medications to improve pain management in chronic pain patients. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide and its potential applications in the treatment of chronic pain.
合成法
The synthesis of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 3-cyanopyridine with m-toluidine to form 3-(m-tolyl)pyridine. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide. The synthesis of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has been described in detail in the literature and can be easily reproduced in a laboratory setting.
科学的研究の応用
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of chronic pain. It has been shown to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and osteoarthritis pain. 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has also been shown to be safe and well-tolerated in preclinical studies.
特性
IUPAC Name |
N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-6-4-8-16(12-14)20-18(22)21-11-3-2-9-17(21)15-7-5-10-19-13-15/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTTWCNPFDVVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)




![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2601458.png)
![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)
![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)